molecular formula C22H23N3O6 B2993835 1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941891-80-1

1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2993835
CAS No.: 941891-80-1
M. Wt: 425.441
InChI Key: DWVQAXSAIOTEAE-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring bearing dual 3,4-dimethoxyphenyl groups. The oxadiazole moiety is a five-membered heterocycle known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The 3,4-dimethoxyphenyl substituents contribute electron-donating methoxy groups, which may influence solubility, electronic properties, and interactions with biological targets.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-27-16-7-5-13(9-18(16)29-3)21-23-22(31-24-21)14-10-20(26)25(12-14)15-6-8-17(28-2)19(11-15)30-4/h5-9,11,14H,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQAXSAIOTEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Pyrrolidin-2-one: The oxadiazole intermediate is then coupled with a pyrrolidin-2-one derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

A detailed comparison of structural and functional attributes is provided below:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (Target) Pyrrolidin-2-one 1,2,4-Oxadiazole with dual 3,4-dimethoxyphenyl ~450 (estimated) High aromaticity; methoxy groups may enhance solubility and π-π stacking interactions
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane 1,4-Diazepane Oxadiazole-linked 3,4-dimethoxyphenyl ~400 (estimated) Seven-membered diazepane core increases conformational flexibility
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Pyrrolidin-2-one + tetrahydroquinoline 4-Nitrophenyl, phenyl-1,2-oxazole 498.53 (crystallographic) Nitro group introduces strong electron-withdrawing effects; triclinic crystal system
Pyrazolo[3,4-d]pyrimidine derivatives with 3-isopropyl-1,2,4-oxadiazole Pyrazolo-pyrimidine Isopropyl-oxadiazole, sulfonamide/fluoro substituents ~500–600 Patent compounds with kinase inhibition potential; varied substituents for target selectivity

Structural and Functional Insights

  • Oxadiazole vs. Oxazole : The target compound’s 1,2,4-oxadiazole ring differs from the 1,2-oxazole in the nitro-substituted analog . Oxadiazoles generally exhibit higher metabolic stability than oxazoles due to reduced susceptibility to enzymatic cleavage.
  • Methoxy vs. Nitro Groups: The 3,4-dimethoxyphenyl groups in the target compound contrast with the 4-nitrophenyl group in the tetrahydroquinoline derivative. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, while nitro groups are electron-withdrawing and can influence redox properties .

Pharmacological Implications

  • The pyrazolo-pyrimidine derivatives in highlight the therapeutic relevance of oxadiazole-containing compounds in kinase inhibition, suggesting a possible shared mechanism for the target compound .
  • Coumarin derivatives (e.g., dryofracoumarin A, esculetin) , while structurally distinct, share methoxyphenyl substituents, which are associated with antioxidant and anti-inflammatory activities. This implies that the target compound’s dimethoxyphenyl groups may confer similar bioactivity.

Biological Activity

1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H22N4O4C_{20}H_{22}N_{4}O_{4} and has a molecular weight of approximately 378.42 g/mol. The structure features a pyrrolidine ring linked to an oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise primarily in anticancer applications.

Anticancer Activity

  • Mechanisms of Action : The compound's anticancer effects are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerase II
    • Telomerase .
  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    • The IC50 values for the compound range from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
    • Comparative studies indicate that certain derivatives show higher potency than standard chemotherapeutic agents like doxorubicin .
  • Case Studies :
    • A study highlighted that modifications in the phenyl ring of the oxadiazole moiety can enhance the cytotoxic effects against cancer cells. For example, a derivative with halogen substitutions exhibited improved binding affinity and increased cytotoxicity .
    • Another investigation into the apoptotic pathways revealed that treatment with this compound led to increased expression of p53 and activation of caspase-3 in MCF-7 cells, indicating its potential role as an apoptosis inducer .

Table 1: Biological Activity Summary

Activity TypeTarget CellsIC50 (µM)Reference
AnticancerMCF-70.12
AnticancerA5490.78
Apoptosis InductionMCF-7N/A
MechanismDescription
Thymidylate Synthase InhibitionPrevents DNA synthesis in rapidly dividing cancer cells
HDAC InhibitionLeads to increased acetylation of histones, affecting gene expression
Telomerase InhibitionDisrupts the maintenance of telomeres in cancer cells

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